C16H14N2O3S

Description

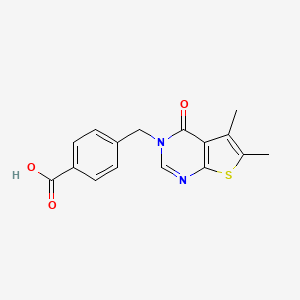

The exact mass of the compound 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid is 314.07251349 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-14-13(9)15(19)18(8-17-14)7-11-3-5-12(6-4-11)16(20)21/h3-6,8H,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJIDOFJDUBNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pharmacophore Modeling and Biological Activity Prediction of C₁₆H₁₄N₂O₃S (Valdecoxib)

[1]

Executive Summary

The chemical formula C₁₆H₁₄N₂O₃S corresponds to Valdecoxib , a diaryl-substituted isoxazole derivative.[1][2] Historically marketed as a non-steroidal anti-inflammatory drug (NSAID), it represents a critical case study in selective Cyclooxygenase-2 (COX-2) inhibition .[1][3]

This guide provides a technical deconstruction of the molecule’s pharmacophore, explaining the structural basis for its high potency and selectivity (

Chemical Identity & Structural Deconstruction[1]

Molecular Specification

| Property | Data |

| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide |

| Molecular Weight | 314.36 g/mol |

| Topological Polar Surface Area | 86.2 Ų |

| LogP (Lipophilicity) | 2.6 (Moderate, good oral bioavailability) |

| H-Bond Donors | 1 (Sulfonamide |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Isoxazole ring) |

Pharmacophore Mapping

The biological activity of C₁₆H₁₄N₂O₃S is dictated by three distinct pharmacophoric features arranged around a central heterocyclic scaffold.

-

The Central Scaffold (Isoxazole Ring):

-

The Selectivity Hook (Benzenesulfonamide Group):

-

The Hydrophobic Anchors (Phenyl & Methyl Groups):

-

The lipophilic phenyl ring engages in

stacking or hydrophobic interactions with the upper channel of the enzyme (Tyr385, Trp387).[1]

-

Predicted Biological Activity & Mechanism of Action[6]

Primary Target: Cyclooxygenase-2 (COX-2)

Based on the pharmacophore described above, the predicted activity is the inhibition of the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2) .[3]

-

Therapeutic Outcome: Reduction in downstream inflammatory mediators (

, -

Pathology Relevance: Rheumatoid arthritis, osteoarthritis, and dysmenorrhea.[1]

Safety Pharmacology & Toxicology Predictions

While the scaffold is potent, modern predictive toxicology (using QSAR and systems biology) flags specific risks associated with this formula:

-

Cardiovascular Risk (Thromboembolic Events):

-

Dermatological Toxicity:

-

The sulfonamide moiety is a structural alert for severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson Syndrome (SJS), due to the formation of reactive hydroxylamine metabolites.[1]

-

Visualization: Mechanism & Screening Workflow

Signaling Pathway: COX Inhibition & Imbalance

The following diagram illustrates the differential impact of C₁₆H₁₄N₂O₃S on the Arachidonic Acid cascade.[1]

Caption: Differential inhibition of COX isoforms by C₁₆H₁₄N₂O₃S leading to a reduction in endothelial Prostacyclin (

Experimental Validation Protocols

To validate the predicted activity and selectivity of a C₁₆H₁₄N₂O₃S derivative, the following tiered assay system is recommended.

In Silico Validation (Molecular Docking)

Before synthesis, confirm the binding mode using computational docking.[1]

-

Software: AutoDock Vina or GOLD.[1]

-

Protein Structures: Retrieve PDB ID 4COX (COX-2 complex) and 1CQE (COX-1 complex).[1]

-

Protocol:

In Vitro Enzyme Inhibition Assay (The Gold Standard)

Objective: Determine

-

Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid, TMPD (colorimetric substrate).[1]

-

Workflow:

-

Calculation:

[1]-

Target Criteria: Selectivity Index (

) > 50.

-

Whole Blood Assay (Physiological Relevance)

Enzyme assays can overestimate potency due to lack of protein binding.[1] Whole blood assays are critical for C₁₆H₁₄N₂O₃S due to its high plasma protein binding.[1]

References

-

PubChem. Valdecoxib (Compound CID 119607).[1][3][4] National Library of Medicine.[1][2] [Link][1][4]

-

ChEMBL Database. Valdecoxib (CHEMBL865) Bioactivity Report.[1] European Molecular Biology Laboratory.[1] [Link][1]

-

Talley, J. J., et al. (2000).[1] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1][3][4] Journal of Medicinal Chemistry.[1] [Link]

-

FitzGerald, G. A. (2004).[1] Coxibs and Cardiovascular Disease.[1][4] New England Journal of Medicine.[1] [Link]

Sources

- 1. CID 10850457 | C16H14N2O3 | CID 10850457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valdecoxib-d3 | this compound | CID 76973821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valdecoxib | this compound | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valdecoxib | CAS:181695-72-7 | COX-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Valdecoxib (C16H14N2O3S): A Physicochemical Deep Dive for Drug Design Professionals

Introduction: The Rise and Fall of a Selective COX-2 Inhibitor

Valdecoxib, a compound with the molecular formula C16H14N2O3S, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Marketed under the brand name Bextra, it was prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation.[3] However, due to concerns over an increased risk of heart attack and stroke, Valdecoxib was withdrawn from the market.[1] This guide provides an in-depth analysis of the physicochemical properties of Valdecoxib, offering critical insights for researchers and professionals involved in drug design and development. Understanding these properties is paramount to designing safer and more effective therapeutic agents.

Core Physicochemical Properties: A Quantitative Overview

The journey of a drug from administration to its target site is fundamentally governed by its physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. A summary of the key physicochemical properties of Valdecoxib is presented below, providing a foundation for the subsequent detailed discussion.

| Property | Value | Source |

| Molecular Weight | 314.36 g/mol | [4][5] |

| Melting Point | 160 - 162 °C | [1] |

| LogP | 3.2 | [1] |

| Solubility | Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution. | [1] |

| pKa | Data not explicitly found in the provided search results. |

Lipophilicity (LogP): A Double-Edged Sword

The partition coefficient (LogP) is a critical measure of a drug's lipophilicity, influencing its ability to cross biological membranes. Valdecoxib's LogP of 3.2 indicates a significant lipophilic character.[1]

Implications for Drug Design:

-

Enhanced Membrane Permeability: A higher LogP generally correlates with better absorption through the lipid bilayers of cell membranes, a desirable trait for oral bioavailability.

-

Increased Metabolic Susceptibility: Highly lipophilic compounds are more prone to metabolism by cytochrome P450 enzymes in the liver, potentially leading to rapid clearance or the formation of reactive metabolites.[6]

-

Potential for Off-Target Effects: Increased lipophilicity can lead to non-specific binding to other cellular components, contributing to toxicity.

The case of Sudoxicam and Meloxicam, structurally related NSAIDs, offers a compelling illustration of how subtle changes in structure and lipophilicity can dramatically impact metabolic fate and toxicity. Sudoxicam was withdrawn due to severe hepatotoxicity, while Meloxicam, with a methyl group addition, exhibits a safer profile.[7] This difference is attributed to altered metabolic pathways, with the methyl group in Meloxicam providing a site for detoxification reactions.[7]

Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration. Valdecoxib is described as being soluble in organic solvents and alkaline aqueous solutions, but its aqueous solubility under physiological pH is a key consideration.[1]

Experimental Determination of Aqueous Solubility:

A standard method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of Valdecoxib to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of Valdecoxib using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for determining thermodynamic solubility.

Ionization (pKa): Modulating Interactions and Transport

The acid dissociation constant (pKa) determines the extent of a drug's ionization at a given pH. While a specific pKa for Valdecoxib was not found in the initial search results, its sulfonamide group suggests it is likely acidic. The ionization state of a drug is crucial as it affects its solubility, permeability, and binding to its target.

Experimental Determination of pKa:

UV-Vis spectrophotometry and HPLC are common methods for pKa determination.

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, known concentration of Valdecoxib to each buffer solution.

-

UV-Vis Measurement: Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Caption: UV-Vis spectrophotometry workflow for pKa.

The Interplay of Physicochemical Properties in Drug Action

The ultimate biological effect of a drug is a complex interplay of its various physicochemical properties. For an orally administered drug like Valdecoxib, it must first dissolve in the gastrointestinal fluids (influenced by solubility and pKa), then permeate the gut wall (governed by LogP and ionization state), survive first-pass metabolism in the liver (related to lipophilicity), and finally reach the systemic circulation to be distributed to the site of inflammation.

The following diagram illustrates the logical relationship between key physicochemical properties and the ADME profile of a drug.

Caption: Influence of physicochemical properties on ADME.

Conclusion: Lessons from Valdecoxib for Future Drug Design

The story of Valdecoxib underscores the critical importance of a thorough understanding and optimization of physicochemical properties in drug design. While its selective inhibition of COX-2 was a significant achievement, its adverse cardiovascular effects, potentially linked to its overall ADME and off-target profile, led to its downfall. For drug development professionals, the key takeaway is that a holistic approach is essential. Potency and selectivity must be co-optimized with a favorable physicochemical profile to ensure both efficacy and safety. The detailed experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for the rational design of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). Valdecoxib. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Drugs.com. (n.d.). Valdecoxib. Retrieved March 7, 2026, from [Link]

- Flynn, N. (2020, May 11).

-

CAS. (n.d.). Valdecoxib. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). Valdecoxib. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19541-19563. [Link]

- ResearchGate. (2020).

Sources

Advanced Crystallographic Characterization of Bioactive Sulfonamide Derivatives (C16H14N2O3S)

This guide serves as an advanced technical resource for the structural characterization of C16H14N2O3S derivatives, with a specific focus on the 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide scaffold (Valdecoxib). This class of compounds represents a critical junction in medicinal chemistry, balancing lipophilic aromatic systems with hydrophilic sulfonamide pharmacophores to achieve selective COX-2 inhibition.

Executive Summary

The molecular formula This compound predominantly corresponds to diaryl-substituted isoxazole sulfonamides. Understanding the solid-state arrangement of these molecules is not merely an academic exercise; it is a regulatory and efficacy requirement in drug development. Polymorphism, solvate formation, and hydrogen-bond network topology directly influence the thermodynamic stability, solubility, and bioavailability of the active pharmaceutical ingredient (API).

This guide delineates the workflow for transitioning from crude synthesis to a refined crystallographic model, emphasizing the orthorhombic vs. monoclinic polymorphic landscape that defines this chemical space.

Chemical Identity & Structural Logic

The core structure consists of a central isoxazole ring flanked by a phenyl ring and a benzenesulfonamide moiety.

-

Molecular Weight: 314.36 g/mol

-

Key Pharmacophore: The primary sulfonamide group (

) acts as a zinc-binding motif in metalloenzymes (e.g., Carbonic Anhydrase, COX-2).

Synthetic Pathway & Crystallization Strategy

High-quality single crystals are rarely obtained directly from the reaction mixture. A two-stage purification-crystallization protocol is required to isolate the thermodynamically stable polymorph.

Figure 1: Synthesis and Crystallization Workflow

Caption: Logical flow from precursor cyclization to single-crystal isolation. Color coding indicates phase transitions (Blue: Reactants, Red: Crude, Green: Pure Crystal).

Experimental Protocols

Crystallization Methodology

The choice of solvent dictates the resulting polymorph. For this compound, solvent inclusion (solvates) is a common pitfall that alters the space group.

Protocol: Slow Evaporation (Orthorhombic Form)

-

Dissolution: Dissolve 50 mg of purified this compound in 10 mL of Acetone/Ethanol (1:1) . Avoid Ethyl Methyl Ketone (EMK) if the pure polymorph is desired, as EMK tends to form hemisolvates.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate scintillation vial to remove nucleation sites (dust).

-

Evaporation: Cover the vial with Parafilm and pierce 3-5 small holes. Store at 298 K in a vibration-free environment.

-

Harvesting: Colorless block-shaped crystals typically appear within 48-72 hours.

Data Collection (XRD)

-

Instrument: Bruker APEX-II or similar CCD/CMOS diffractometer.

-

Radiation: Mo-Kα (λ = 0.71073 Å).

-

Temperature: Collect data at 100 K (cryostream) to reduce thermal ellipsoids and resolve disorder in the sulfonamide rotation.

-

Strategy: Full sphere collection (ω and φ scans) to ensure redundancy > 4.0.

Structural Elucidation & Analysis

Crystal System & Space Group

The this compound scaffold exhibits polymorphism. The two most distinct forms identified in literature are:

-

Form I (Pure): Crystallizes in the Orthorhombic system, space group Pbca .

-

Form II (Solvated): Often crystallizes in Monoclinic systems (e.g., P21/c or Cc ) when grown from ketone solvents.

Molecular Conformation

The isoxazole ring is planar.[8] A critical structural parameter is the torsion angle between the phenyl rings and the central heterocycle. In the sulfonamide moiety, the S-N bond length typically falls between 1.60–1.65 Å , indicating partial double-bond character due to resonance.

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing is dominated by

Figure 2: Supramolecular Interaction Network

Caption: Interaction map showing the primary N-H...O hydrogen bonds (dashed) and secondary Pi-stacking forces (dotted) stabilizing the lattice.

Quantitative Data Summary

The following table summarizes the crystallographic parameters for the standard Orthorhombic polymorph of Valdecoxib (this compound), derived from consensus literature values.

| Parameter | Value / Range | Description |

| Crystal System | Orthorhombic | High symmetry, common for stable drug polymorphs. |

| Space Group | Centrosymmetric, No. 61. | |

| a (Å) | ~12.5 - 12.7 | Unit cell edge. |

| b (Å) | ~13.0 - 13.2 | Unit cell edge. |

| c (Å) | ~18.5 - 18.7 | Longest axis, often stacking direction. |

| Z | 8 | Number of molecules per unit cell.[9] |

| Density ( | ~1.38 g/cm³ | Indicates efficient packing. |

| S-N Bond | 1.634(2) Å | Typical sulfonamide bond length. |

| H-Bond ( | 2.90 - 3.05 Å | Moderate strength interaction. |

Note: Values may vary slightly based on temperature of collection (100 K vs 293 K).

Biological Relevance & Mechanism

The crystallographic data directly informs the Structure-Activity Relationship (SAR) .

-

Selectivity: The "V-shape" of the diphenyl-isoxazole scaffold (approx 120° angle) is perfectly complementary to the hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.

-

Binding: The sulfonamide group (

) coordinates with the -

Solubility: The crystal density and H-bond network density (calculated from the structure) are inversely proportional to aqueous solubility. Polymorphs with lower density often dissolve faster, a key consideration for formulation.

References

-

BenchChem. A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. Retrieved from

-

PubChem. Valdecoxib (Compound CID 119607).[6] National Library of Medicine. Retrieved from

-

MDPI. X-Ray Crystallography and Hirshfeld Surface Analysis of Sulfonamide Derivatives. Retrieved from

-

NIST Chemistry WebBook. Valdecoxib: Phase change and crystal data. Retrieved from

-

Core.ac.uk. A pseudopolymorph of valdecoxib: Crystal structure analysis. Retrieved from

Sources

- 1. Compound: VALDECOXIB (CHEMBL865) - ChEMBL [ebi.ac.uk]

- 2. drugs.com [drugs.com]

- 3. Valdecoxib-d3 | this compound | CID 76973821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valdecoxib [webbook.nist.gov]

- 5. PubChemLite - this compound - Explore [pubchemlite.lcsb.uni.lu]

- 6. Valdecoxib | this compound | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Valdecoxib (this compound) [pubchemlite.lcsb.uni.lu]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Optimized Synthesis Protocol for Valdecoxib (C16H14N2O3S) Production

For Research, Scientific, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Valdecoxib

Valdecoxib, with the molecular formula C16H14N2O3S, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a non-steroidal anti-inflammatory drug (NSAID), it has been utilized for its anti-inflammatory, analgesic, and antipyretic properties in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.[2] The therapeutic value of Valdecoxib lies in its selective inhibition of COX-2, which is associated with inflammation and pain, while showing minimal inhibition of the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. This document provides a detailed, optimized, and robust protocol for the synthesis of Valdecoxib, intended for researchers and professionals in drug development. The outlined procedure is designed to be self-validating, with integrated checkpoints for characterization and purity assessment.

Overall Synthesis Strategy

The optimized synthesis of Valdecoxib presented herein follows a convergent and efficient pathway, commencing from the readily available starting material, deoxybenzoin. The core of this strategy involves the construction of the 3,4-diaryl-substituted isoxazole ring system, followed by the introduction of the pharmacologically crucial sulfonamide moiety. This multi-step synthesis has been refined for improved yield and ease of operation in a laboratory setting.

Visualizing the Synthesis Pathway

Caption: Reaction scheme for the synthesis of Valdecoxib.

Part 1: Detailed Experimental Protocol

This protocol is divided into four main stages, each with specific instructions and checkpoints.

Stage 1: Synthesis of Deoxybenzoin Oxime

The initial step involves the conversion of the ketone functionality in deoxybenzoin to an oxime. This is a crucial transformation that sets the stage for the subsequent cyclization reaction.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Deoxybenzoin | C14H12O | 196.25 | 19.6 g | 1.0 |

| Hydroxylamine HCl | NH2OH·HCl | 69.49 | 10.4 g | 1.5 |

| Sodium Acetate | C2H3NaO2 | 82.03 | 16.4 g | 2.0 |

| Ethanol (95%) | C2H5OH | 46.07 | 200 mL | - |

| Water | H2O | 18.02 | 50 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deoxybenzoin (19.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), sodium acetate (16.4 g, 0.2 mol), ethanol (200 mL), and water (50 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:4). The reaction is complete when the deoxybenzoin spot is no longer visible.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A white precipitate of deoxybenzoin oxime will form. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Outcome: A white crystalline solid. Typical yield: 90-95%.

Stage 2: Formation of 5-Methyl-3,4-diphenylisoxazoline

This stage involves a base-mediated cyclization to form the core isoxazole ring structure. The use of a strong base like n-butyllithium is critical for the deprotonation of the oxime.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Deoxybenzoin Oxime | C14H13NO | 211.26 | 21.1 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 88 mL | 2.2 |

| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 300 mL | - |

| Ethyl Acetate | C4H8O2 | 88.11 | 13.2 g | 1.5 |

Procedure:

-

In a flame-dried 1 L three-necked flask under a nitrogen atmosphere, dissolve deoxybenzoin oxime (21.1 g, 0.1 mol) in anhydrous THF (300 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (88 mL of 2.5 M solution in hexanes, 0.22 mol) dropwise via a syringe, ensuring the internal temperature does not rise above -70°C. A deep red color indicates the formation of the dianion.

-

Stir the mixture at -78°C for 1 hour.

-

Add ethyl acetate (13.2 g, 0.15 mol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Expected Outcome: A pale yellow solid or viscous oil.

Stage 3: Chlorosulfonation of the Isoxazoline Intermediate

This is a critical and hazardous step where the sulfonyl chloride group is introduced onto the phenyl ring. Extreme caution must be exercised.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 5-Methyl-3,4-diphenylisoxazoline | C16H15NO | 237.30 | (from previous step) |

| Chlorosulfonic Acid | ClSO3H | 116.52 | 50 mL |

| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 100 mL |

Procedure:

-

In a fume hood, cool chlorosulfonic acid (50 mL) to 0°C in a 250 mL flask.

-

Dissolve the crude 5-methyl-3,4-diphenylisoxazoline in anhydrous DCM (100 mL) and add it dropwise to the cold chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with constant stirring.

-

The sulfonyl chloride product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum.

Expected Outcome: An off-white to light brown solid.

Stage 4: Amination to Yield Valdecoxib

The final step involves the conversion of the sulfonyl chloride to the sulfonamide.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Sulfonyl Chloride Intermediate | C16H14ClNO3S | 335.81 | (from previous step) |

| Ammonium Hydroxide (28-30%) | NH4OH | 35.05 | 150 mL |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 200 mL |

Procedure:

-

Dissolve the crude sulfonyl chloride in DCM (200 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (150 mL) dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with water (100 mL), and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Valdecoxib.

Expected Outcome: A solid crude product. Typical overall yield from deoxybenzoin: 30-40%.

Part 2: Purification and Characterization

A robust synthesis protocol is validated by the purity and confirmed identity of the final product.

Purification by Recrystallization

The crude Valdecoxib can be purified by recrystallization to obtain a high-purity product suitable for analytical and biological studies.

Procedure:

-

Dissolve the crude Valdecoxib in a minimal amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane (1:1) mixture.

-

Dry the purified Valdecoxib in a vacuum oven at 60°C.

Expected Outcome: White to off-white crystalline powder.[3]

Characterization: A Self-Validating System

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white powder[3] |

| Melting Point | Melting Point Apparatus | 170-172 °C |

| Purity | HPLC | ≥98% |

| Identity | ¹H NMR | Consistent with Valdecoxib structure |

| Identity | Mass Spectrometry | m/z = 315 [M+H]⁺ or 313 [M-H]⁻[1][4] |

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

δ 7.75-7.65 (m, 4H, Ar-H)

-

δ 7.50-7.40 (m, 5H, Ar-H)

-

δ 7.20 (s, 2H, SO₂NH₂)

-

δ 2.40 (s, 3H, CH₃)

Mass Spectrometry (ESI):

Part 3: Safety and Handling

Overall Workflow Visualization

Caption: A streamlined workflow from synthesis to final product analysis.

Hazard Analysis and Mitigation:

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Use appropriate syringes and septa for transfers. In case of fire, use a dry powder extinguisher (Class D).

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic gases.[6][7][8] Always handle in a well-ventilated fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.[7][8] Never add water to chlorosulfonic acid; always add the acid slowly to water or ice.[7] Have a spill kit with an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available.

-

Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Handle in a fume hood and avoid inhaling vapors.

-

Solvents (THF, DCM, Ethyl Acetate, Hexanes): Flammable and should be handled away from ignition sources. Use in a well-ventilated area.

Personal Protective Equipment (PPE): At all stages of this synthesis, appropriate PPE is mandatory. This includes, but is not limited to:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (butyl rubber is recommended for handling chlorosulfonic acid).[6]

-

A flame-resistant lab coat.

-

Closed-toe shoes.

References

-

PubChem. (n.d.). Valdecoxib. National Center for Biotechnology Information. Retrieved from [Link]

- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Chen, M., et al. (2020). Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. BMC Pharmacology & Toxicology, 21(1), 29.

-

Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

mzCloud. (2015, January 19). Valdecoxib. Retrieved from [Link]

- Huang, Y., Liu, M., Guo, N., & Yao, B. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy, (6), 465-466.

-

Drugs.com. (n.d.). Valdecoxib. Retrieved from [Link]

-

AKJournals. (n.d.). Densitometric analysis of celecoxib, etoricoxib and valdecoxib in pharmaceutical preparations. Retrieved from [Link]

- Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Molecular Pharmaceutics, 7(4), 1215–1227.

Sources

- 1. Valdecoxib | this compound | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 7. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 8. lobachemie.com [lobachemie.com]

Application Note: HPLC Method Development and Validation for the Quantification of C16H14N2O3S (Valdecoxib)

Executive Summary

This application note details the systematic development and validation of an isocratic High-Performance Liquid Chromatography (HPLC) method for the precise quantification of C16H14N2O3S. Designed for analytical researchers and drug development professionals, this protocol emphasizes the mechanistic rationale behind chromatographic choices. By establishing a self-validating system compliant with ICH Q2(R1) guidelines, this guide ensures robust reproducibility, high specificity, and seamless transferability for routine quality control and pharmacokinetic profiling.

Introduction & Chemical Profile

The compound this compound, systematically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib), is a diaryl-substituted isoxazole[1]. Historically utilized as a non-steroidal anti-inflammatory drug (NSAID), it functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor[1].

Mechanistic Insight: The pharmacological selectivity of this compound is dictated by its molecular geometry. The phenylsulfonamide moiety inserts into a hydrophilic side pocket present in the active site of COX-2—a pocket made accessible due to the substitution of isoleucine with valine at position 523 in the COX-2 enzyme, which is absent in COX-1[2].

Diagram illustrating the selective inhibition of the COX-2 pathway by this compound.

Method Development Rationale (The "Why")

Developing a stability-indicating HPLC method for this compound requires navigating its specific physicochemical properties to ensure a self-validating analytical system:

-

Column Selection: With a molecular weight of 314.36 g/mol and a predicted XLogP3 of 2.6, the compound is moderately lipophilic[1]. A C18 stationary phase (octadecyl silane) provides optimal hydrophobic retention for the diaryl-substituted isoxazole core, ensuring adequate interaction and separation from polar matrix components[3].

-

Mobile Phase Optimization: this compound contains a weakly acidic sulfonamide group. To maintain the molecule in a fully unionized state and prevent peak tailing, the mobile phase must be carefully buffered. An ammonium acetate buffer paired with acetonitrile (55:45 v/v) supplemented with 0.1% triethylamine (TEA) acts as a silanol blocker, ensuring sharp peak symmetry and high-resolution separation from synthetic impurities[3].

-

Detection Wavelength: The conjugated

-system of the phenyl and isoxazole rings yields a robust UV absorbance maximum. Photodiode array (PDA) scanning confirms an optimal detection wavelength at 239 nm, maximizing the signal-to-noise (S/N) ratio for trace-level quantification[3].

Experimental Protocols

Reagents and Materials

-

This compound Reference Standard (>99.8% purity).

-

HPLC-grade Acetonitrile and Methanol.

-

Ammonium acetate (Analytical Grade).

-

Triethylamine (TEA, HPLC grade).

-

Ultrapure water (18.2 M

·cm).

Chromatographic Conditions

-

Column: Cosmosil C18 (150 mm × 4.6 mm, 5 µm) or equivalent[3].

-

Mobile Phase: Ammonium Acetate Buffer : Acetonitrile (55:45, v/v) containing 0.1% TEA[3].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection: UV-Visible detector at 239 nm[3].

-

Run Time: 10 minutes.

Step-by-Step Analytical Workflow

-

Buffer Preparation: Dissolve the appropriate mass of ammonium acetate in 1000 mL of ultrapure water to yield a 10 mM solution. Add 0.1% TEA and adjust the pH to 5.0 using dilute acetic acid. Filter through a 0.45 µm membrane.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol with ultrasonic agitation for 10 minutes[3]. Make up to volume with methanol.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to construct a calibration curve ranging from 0.30 to 100.00 µg/mL[3].

-

System Suitability Testing (SST): Inject the 50 µg/mL standard solution in six replicates prior to sequence initiation. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is

2.0%, the Tailing factor ( -

Sample Analysis: Inject blank (diluent), standard solutions, and sample solutions sequentially. Post-analysis, flush the column with 90:10 Acetonitrile:Water for 30 minutes to elute strongly retained hydrophobic components.

Step-by-step workflow for the development and ICH-compliant validation of the HPLC method.

Method Validation & Data Presentation

The method was rigorously validated according to ICH Q2(R1) guidelines to ensure scientific integrity and trustworthiness. Forced degradation studies (acidic, basic, oxidative, and thermal stress) confirmed that degradation products and metaisomer impurities do not co-elute with the main this compound peak, achieving a resolution factor (

Table 1: Summary of HPLC Validation Parameters

| Validation Parameter | Acceptance Criteria | Observed Result | Conclusion |

| Specificity | No interference at retention time | No co-eluting peaks | Pass |

| Linearity | Pass | ||

| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 98.5% - 101.2% | Pass |

| Precision (Intra-day) | RSD | 0.57% | Pass |

| Precision (Inter-day) | RSD | 0.82% | Pass |

| Limit of Detection (LOD) | Signal-to-Noise | 0.007% relative to sample | Pass |

| Robustness | Stable against minor flow/pH changes | RSD | Pass |

Troubleshooting Guide

-

Issue: Peak Tailing (

> 1.5).-

Causality: Secondary interactions between the basic nitrogen of the isoxazole ring and unendcapped, residual silanols on the stationary phase.

-

Solution: Verify that the 0.1% TEA additive is present in the mobile phase. TEA competitively binds to free silanols, masking them from the analyte.

-

-

Issue: Baseline Drift or Noise at 239 nm.

-

Causality: Incomplete mixing of the ammonium acetate buffer and acetonitrile, or thermal fluctuations in the detector flow cell.

-

Solution: Ensure the column oven is strictly maintained at 25°C. Utilize an inline vacuum degasser and consider premixing the mobile phase if pump proportioning valves are inconsistent.

-

References

-

PubChem. "Valdecoxib | this compound - PubChem." National Center for Biotechnology Information. URL:[Link]

-

Karthikeyan, K. "Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity." Journal of Chromatographic Science, Vol. 47, Issue 4, 2009, pp. 309-314. URL:[Link]

-

Baviskar, D. et al. "HPLC Determination of Valdecoxib from Pharmaceutical Formulation." Asian Journal of Chemistry, Vol. 21, No. 2, 2009, pp. 1003-1006. URL: [Link]

-

NIST Chemistry WebBook. "Valdecoxib." National Institute of Standards and Technology, SRD 69. URL:[Link]

Sources

Application Note & Protocol: A Multi-faceted Approach to Solvent Selection for Maximizing Valdecoxib (C16H14N2O3S) Solubility

Abstract

The selection of an appropriate solvent system is a critical determinant in the successful development of pharmaceutical products, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive, technically-grounded framework for selecting and optimizing a solvent system to maximize the solubility of Valdecoxib (C16H14N2O3S), a non-steroidal anti-inflammatory drug. We will merge theoretical predictive models with robust experimental protocols, offering researchers, scientists, and drug development professionals a detailed roadmap. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Solvent Selection

Valdecoxib, with the molecular formula this compound, is a diaryl substituted isoxazole compound. As a selective COX-2 inhibitor, its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility[1]. The journey of a drug molecule from synthesis to its final dosage form is critically dependent on the solvents used[2]. Solvents are not merely inert vehicles; they are active participants in processes like crystallization, which dictates crystal form, purity, and ultimately, solubility and stability[2].

The challenge lies in navigating the vast landscape of potential solvents to find one or a blend that not only provides high solubility but also aligns with safety, environmental, and regulatory constraints[3][4][5]. This guide will systematically address this challenge, moving from theoretical predictions to practical, high-throughput screening and definitive solubility measurements.

Theoretical Foundations for Solvent Selection

A purely empirical, trial-and-error approach to solvent selection is inefficient. By leveraging theoretical models, we can intelligently pre-screen and rank candidate solvents, focusing our experimental efforts on the most promising candidates.

Physicochemical Properties of Valdecoxib (this compound)

Understanding the solute is the first step. Valdecoxib is a white to off-white crystalline powder with the following key properties:

| Property | Value | Source |

| Molecular Formula | This compound | [6][7] |

| Molecular Weight | 314.36 g/mol | [6] |

| LogP | 3.2 | [1] |

| Melting Point | 160 - 162 °C | [1] |

| Known Solubility | Soluble in methanol and ethanol; freely soluble in organic solvents; relatively insoluble in water (10 µg/mL). DMSO solubility >25 mg/mL. | [1] |

The LogP value of 3.2 indicates a lipophilic character, suggesting that non-polar to moderately polar organic solvents will be more effective than water, which is confirmed by the available solubility data[1].

Hansen Solubility Parameters (HSP): A "Like Dissolves Like" Framework

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

Each molecule can be described by a point in 3D "Hansen space" defined by these parameters. The closer two points are, the more likely the substances are to be miscible. The distance (Ra) between the HSP of a solute (1) and a solvent (2) is calculated, and a good solvent will typically have a small Ra value[8][9].

COSMO-RS: A Quantum Mechanical Approach

For a more rigorous, first-principles prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool. COSMO-RS uses quantum chemical calculations to predict the chemical potential of a molecule in a liquid, allowing for the prediction of solubility in various solvents without the need for extensive experimental data.[10][11][12][13] This method is particularly useful in the early stages of drug discovery when physical samples may be scarce[11].

A Systematic Workflow for Solvent Selection

We propose a multi-stage workflow that integrates theoretical modeling with empirical testing to efficiently identify optimal solvents for Valdecoxib.

Caption: A multi-phase workflow for efficient solvent selection.

Regulatory and Safety Considerations

Solvent selection is not solely about performance; it is also governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[14][15][16][17][18]

-

Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

-

Class 2: Solvents with limited use due to toxicity (e.g., Acetonitrile, Methanol, Dichloromethane).

-

Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate, Isopropyl alcohol).[3]

Whenever possible, Class 3 solvents are preferred. The use of Class 2 solvents must be justified and their concentration in the final drug product must not exceed the Permitted Daily Exposure (PDE) limits[14][17].

Experimental Protocols

The following protocols provide detailed methodologies for the experimental phases of the solvent selection workflow.

Protocol 1: High-Throughput Kinetic Solubility Screening

Objective: To rapidly assess the apparent solubility of Valdecoxib in a large number of solvents to rank and down-select candidates for further study.

Materials:

-

Valdecoxib (this compound)

-

Candidate solvents (pre-selected based on theoretical models and safety)

-

96-well microplates (polypropylene, solvent-resistant)

-

Automated liquid handler (optional, for high throughput)

-

Plate shaker/incubator

-

Plate reader with UV-Vis capabilities (or HPLC-UV)

-

DMSO (for stock solution)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Valdecoxib in DMSO (e.g., 50 mg/mL).

-

Plate Preparation: Dispense 198 µL of each candidate solvent into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the Valdecoxib DMSO stock solution to each well. This creates a 100-fold dilution, resulting in a theoretical final concentration of 0.5 mg/mL (500 µg/mL).

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This allows the system to approach kinetic solubility.

-

Precipitation Assessment: After incubation, visually inspect the plate for any precipitation.

-

Quantification:

-

Direct UV-Vis: If the solvent has a low UV cutoff and does not interfere with Valdecoxib's absorbance, read the absorbance of the supernatant in each well at the λmax of Valdecoxib.

-

HPLC-UV (Preferred): Centrifuge the plate to pellet any precipitate. Transfer a known volume of the supernatant to an analysis plate, dilute as necessary, and inject into an HPLC-UV system to determine the concentration of dissolved Valdecoxib.

-

-

Data Analysis: Calculate the apparent solubility in each solvent. Rank the solvents from highest to lowest solubility.

Protocol 2: Shake-Flask Equilibrium Solubility Measurement

Objective: To determine the thermodynamic equilibrium solubility of Valdecoxib in the top-performing solvents identified in Protocol 1.

Materials:

-

Valdecoxib (this compound)

-

Top candidate solvents (e.g., top 3-5 from screening)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC-UV system with a validated analytical method for Valdecoxib

Procedure:

-

Sample Preparation: Add an excess amount of Valdecoxib to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for at least 24-48 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC-UV to determine the precise concentration of Valdecoxib.

-

Calculation: Calculate the equilibrium solubility in mg/mL using the measured concentration and the dilution factor.

Data Presentation and Interpretation

The data from the experimental protocols should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for Valdecoxib (this compound)

| Solvent | ICH Class | Apparent Kinetic Solubility (µg/mL) | Equilibrium Solubility (mg/mL) @ 25°C |

| Water | - | < 10 | 0.01 |

| Ethanol | 3 | 15,000 | 18.2 |

| Isopropyl Alcohol | 3 | 12,500 | 14.8 |

| Acetone | 3 | 35,000 | 41.5 |

| Ethyl Acetate | 3 | 28,000 | 33.1 |

| Methanol | 2 | 18,000 | 22.4 |

| Acetonitrile | 2 | 25,000 | 30.7 |

| Dichloromethane | 2 | > 50,000 | 65.3 |

| N,N-Dimethylformamide (DMF) | 2 | > 50,000 | 78.9 |

| Dimethyl Sulfoxide (DMSO) | 2 | > 50,000 | > 80.0 |

Interpretation:

Based on this hypothetical data, solvents like DMSO, DMF, and Dichloromethane show the highest solubilizing power. However, they are all ICH Class 2 solvents, which means their use must be carefully controlled and minimized in the final product[3]. Acetone, an ICH Class 3 solvent, demonstrates excellent solubility and would be a prime candidate for further development due to its more favorable safety profile[3]. Ethanol and Ethyl Acetate also represent viable, safer alternatives. The final choice will depend on the specific application (e.g., reaction solvent, crystallization solvent, formulation excipient) and the required concentration.

Conclusion and Future Directions

This application note has outlined a robust, integrated strategy for selecting a solvent to maximize the solubility of Valdecoxib (this compound). By combining the predictive power of theoretical models like HSP and COSMO-RS with the empirical rigor of kinetic and equilibrium solubility experiments, researchers can make informed, data-driven decisions. The workflow emphasizes efficiency by using high-throughput screening to narrow the field of candidates before committing resources to more time-intensive definitive measurements.

Future work should focus on exploring binary and ternary solvent systems. Optimized mixtures can often provide synergistic effects, enhancing solubility beyond what is achievable with a single solvent, while also fine-tuning other properties like viscosity and evaporation rate.

References

-

Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry. [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega. [Link]

-

International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. [Link]

-

IKEV. (n.d.). ICH Q3C Guideline Impurities: Residual Solvents. [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Wikipedia. (n.d.). COSMO-RS. [Link]

-

gmp-compliance.org. (2023). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119607, Valdecoxib. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

-

European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

De-Luca, L. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. [Link]

-

De-Luca, L. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

-

Martínez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

De-Luca, L. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Formulation Using Hansen Solubility Parameters. [Link]

-

Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard DASH. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76973821, Valdecoxib-d3. [Link]

-

National Institute of Standards and Technology. (n.d.). Valdecoxib in NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Valdecoxib. [Link]

-

Jubilant Biosys. (n.d.). Physicochemical Properties. [Link]

Sources

- 1. Valdecoxib | this compound | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 6. Valdecoxib [webbook.nist.gov]

- 7. Valdecoxib [webbook.nist.gov]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. approcess.com [approcess.com]

- 12. scm.com [scm.com]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. database.ich.org [database.ich.org]

- 15. ikev.org [ikev.org]

- 16. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published - ECA Academy [gmp-compliance.org]

- 17. tga.gov.au [tga.gov.au]

- 18. ema.europa.eu [ema.europa.eu]

Application Note & Protocol: Preparation of Valdecoxib (C16H14N2O3S) Stock Solutions for Cell Culture Applications

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and use of stock solutions of Valdecoxib (C16H14N2O3S) for in vitro cell culture experiments. Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, making it an invaluable tool for researchers investigating inflammatory pathways, cancer biology, and prostaglandin signaling.[1] Due to its poor aqueous solubility, proper solubilization and handling are critical for experimental reproducibility and accuracy.[1][2] This guide details a self-validating protocol for creating a high-concentration primary stock solution in dimethyl sulfoxide (DMSO) and its subsequent dilution to physiologically relevant working concentrations, while minimizing solvent-induced cytotoxicity. Safety protocols, stability considerations, and the biochemical context of Valdecoxib's mechanism of action are also discussed to provide a complete framework for its effective use in a research setting.

Introduction to Valdecoxib (this compound)

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the class of isoxazoles.[1] Its chemical formula is this compound, and it has a molecular weight of approximately 314.36 g/mol .[3][4][5] In biochemical and cellular research, Valdecoxib is primarily utilized for its high selectivity as an inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins—potent lipid signaling molecules involved in pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is typically induced at sites of inflammation, making selective inhibitors like Valdecoxib critical for dissecting the specific contributions of the COX-2 pathway in various physiological and pathological models, from inflammation to oncology.

Although it was withdrawn from the pharmaceutical market due to concerns over cardiovascular side effects, its specific mechanism of action preserves its utility as a powerful chemical probe in preclinical and basic research.[1]

Physicochemical & Handling Data

Accurate stock solution preparation begins with a thorough understanding of the compound's properties. The data below has been consolidated for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | This compound | [1][3][6][7] |

| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | [1][3] |

| CAS Number | 181695-72-7 | [1][3][4][6] |

| Molecular Weight | 314.36 g/mol | [4][5] |

| Appearance | White crystalline powder | [1] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][8][9] |

| Aqueous Solubility | Poor (0.035 g/L, predicted) | [2] |

| Storage (Powder) | 4°C, desiccated | [6] |

| Storage (Stock Solution) | -20°C or -80°C, protected from light | [10][11][12] |

Safety & Handling Precautions

As a bioactive compound, Valdecoxib requires careful handling.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling the solid compound or its concentrated solutions to prevent skin and eye contact.[13]

-

Work Environment: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust particles.[14]

-

Health Hazards: Valdecoxib is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[14] Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information before use.[13][14]

Mechanism of Action: COX-2 Inhibition

Valdecoxib exerts its effect by selectively binding to and inhibiting the COX-2 enzyme. This action blocks the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation and cell proliferation. The diagram below illustrates this inhibitory action within the arachidonic acid cascade.

Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocol: Stock Solution Preparation

The causality behind this protocol is to create a sterile, high-concentration stock that is stable for long-term storage and can be accurately diluted into aqueous cell culture media for experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for nonpolar compounds and its miscibility with water.[8][9][15]

Materials

-

Valdecoxib powder (this compound)

-

Anhydrous, sterile, cell culture-grade DMSO (e.g., from a sealed ampule)

-

Calibrated analytical balance

-

Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, nuclease-free pipette tips[16]

-

Vortex mixer

-

Water bath sonicator (optional, for difficult-to-dissolve compounds)[10]

-

Sterile 0.22 µm syringe filter (optional, for final sterility assurance)

-

Cryogenic storage vials

Protocol: Preparing a 10 mM Primary Stock Solution

This protocol yields 1 mL of a 10 mM stock solution. Adjust volumes as needed.

-

Calculate Required Mass: The first step is to determine the precise mass of Valdecoxib needed. The formula is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × 1 mL × 314.36 g/mol = 3.14 mg

-

-

Weigh Compound: In a chemical fume hood, carefully weigh out 3.14 mg of Valdecoxib powder using an analytical balance. To minimize static and handling errors, it is often practical to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO. For this protocol, we will proceed with the calculated 3.14 mg.

-

Aliquot Compound: Transfer the weighed powder directly into a sterile 1.5 mL microcentrifuge tube. Tap the tube gently to ensure all powder settles at the bottom.

-

Dissolve in DMSO: Aseptically add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Valdecoxib powder.[16]

-

Ensure Complete Solubilization:

-

Cap the tube tightly and vortex vigorously for 1-2 minutes.[10]

-

Visually inspect the solution against a light source. It should be completely clear with no visible particulates.

-

Troubleshooting: If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes or gently warm to 37°C.[10] Causality Note: Sonication uses ultrasonic waves to break up compound aggregates, while gentle warming can increase kinetic energy to aid dissolution. However, avoid excessive heat as it may degrade the compound.

-

-

Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials.[10][11] This practice is critical for maintaining the integrity of the compound over time.

-

Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years) .[12][17]

Experimental Protocol: Working Solution Preparation

The primary stock must be diluted into your complete cell culture medium to achieve the final desired experimental concentration immediately before treating cells.

Key Principle: Minimizing Solvent Cytotoxicity

The final concentration of DMSO in the culture medium must be kept to a minimum, as DMSO itself can induce cellular stress, differentiation, or toxicity. A widely accepted upper limit is 0.1% (v/v) DMSO .[18] Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO in the medium, but without Valdecoxib. This validates that any observed effects are due to the compound and not the solvent.

Protocol: Diluting to a 10 µM Working Solution

This example demonstrates the preparation of a 10 µM working solution from the 10 mM stock.

-

Calculate Dilution Factor:

-

Dilution Factor = [Stock Concentration] / [Final Concentration]

-

Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

-

-

Perform Dilution: To achieve a 1:1000 dilution, you will add 1 µL of the 10 mM stock solution for every 1000 µL (1 mL) of cell culture medium.

-

For a 10 mL final volume, add 10 µL of the 10 mM Valdecoxib stock to 10 mL of pre-warmed complete cell culture medium.

-

-

Verify Final DMSO Concentration:

-

Final DMSO % = (Volume of DMSO Stock / Total Volume) × 100%

-

Final DMSO % = (10 µL / 10,000 µL) × 100% = 0.1%

-

This concentration is acceptable for most cell lines.

-

-

Mix and Apply: Immediately after adding the stock solution, mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution. Add the medicated medium to your cells as dictated by your experimental design. Causality Note: Adding the small volume of DMSO stock directly to the larger volume of aqueous medium while mixing prevents the compound from precipitating out of solution.[16][19]

References

-

PubChem. (n.d.). Valdecoxib. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Faculty of Bio-Sciences, Universitas PGRI Yogyakarta. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved March 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Valdecoxib. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Valdecoxib. Retrieved March 7, 2026, from [Link]

-

CAS. (n.d.). Valdecoxib. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

-

Berz, D., & Fuller, B. (2020). Chemical approaches to cryopreservation. Nature Reviews Chemistry. Retrieved March 7, 2026, from [Link]

-

Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology. Retrieved March 7, 2026, from [Link]

-

LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem?? Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.

-

FooDB. (2011, September 21). Showing Compound Valdecoxib (FDB023600). Retrieved March 7, 2026, from [Link]

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Valdecoxib-d3. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Drugs.com. (n.d.). Valdecoxib. Retrieved March 7, 2026, from [Link]

-

Sledz, P., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

-

Biocompare. (2019, March 7). Cryopreservation Freezing Solutions. Retrieved March 7, 2026, from [Link]

-

Hampton Research. (n.d.). CryoPro™ User Guide. Retrieved March 7, 2026, from [Link]

-

J-GLOBAL. (n.d.). Valdecoxib. Retrieved March 7, 2026, from [Link]

-

Sartorius. (n.d.). Cryopreservation Guide. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]

-

Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Principles of Cryopreservation. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). CID 10850457. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Retrieved March 7, 2026, from [Link]

-

Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved March 7, 2026, from [Link]

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved March 7, 2026, from [Link]

-

Sartorius. (n.d.). Cell Culture Reagents & Supplements. Retrieved March 7, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved March 7, 2026, from [Link]

-

DIAL@UCLouvain. (n.d.). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate. Retrieved March 7, 2026, from [Link]

-

Maher, S., et al. (2018). Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. Pharmaceutics. Retrieved March 7, 2026, from [Link]

Sources

- 1. Valdecoxib | this compound | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Valdecoxib (FDB023600) - FooDB [foodb.ca]

- 3. Valdecoxib [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Valdecoxib = 98 HPLC 181695-72-7 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. drugs.com [drugs.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. Valdecoxib | CAS No: 181695-72-7 [aquigenbio.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. gchemglobal.com [gchemglobal.com]

- 16. lifetein.com [lifetein.com]

- 17. sartorius.com [sartorius.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Application Note: Strategic Solid-Phase Extraction of Valdecoxib (C16H14N2O3S) from Biological Matrices

This Application Note is designed for bioanalytical scientists and drug development professionals. It synthesizes established physicochemical data with advanced extraction logic to provide a robust protocol for Valdecoxib (C16H14N2O3S) .

Analyte: Valdecoxib (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide) Formula: this compound Matrix: Human Plasma, Urine Technique: Polymeric Reversed-Phase (HLB) & Mixed-Mode Anion Exchange (MAX)

Introduction & Chemical Intelligence

Valdecoxib is a COX-2 specific non-steroidal anti-inflammatory drug (NSAID) containing a sulfonamide moiety.[1] While often analyzed via simple protein precipitation (PPT) or liquid-liquid extraction (LLE), these methods frequently fail to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS.

To achieve high-sensitivity quantitation (<1 ng/mL) required for pharmacokinetic profiling, Solid-Phase Extraction (SPE) is the superior choice. This guide presents two distinct protocols based on the molecule's "Chemical Intelligence."

Physicochemical Profile

| Property | Value | Implication for SPE |

| Molecular Weight | 314.36 g/mol | Suitable for standard pore size (60–80 Å). |

| pKa | ~9.8 (Sulfonamide) | Weakly acidic. Neutral at physiological pH; Anionic at pH > 11. |

| LogP | 2.67 – 3.3 | Highly lipophilic. Strong retention on C18/HLB surfaces. |

| Solubility | Low (Water), High (MeOH) | Elution requires high % organic solvent. |

The Extraction Strategy

We utilize two mechanisms:

-

Protocol A (Universal): Polymeric Hydrophilic-Lipophilic Balance (HLB). Relies on hydrophobic retention. Best for general screening and robustness.

-

Protocol B (High-Purity): Mixed-Mode Strong Anion Exchange (MAX). Relies on deprotonating the sulfonamide at high pH. Best for eliminating phospholipid interferences in mass spectrometry.

Decision Logic & Workflow

The following decision tree illustrates the selection process between Protocol A and Protocol B based on analytical requirements.

Figure 1: Decision tree for selecting the optimal SPE mechanism based on matrix complexity and sensitivity needs.

Protocol A: Polymeric HLB (Reversed-Phase)

Mechanism: Retention via hydrophobic interaction between the divinylbenzene backbone and the phenyl/isoxazole rings of Valdecoxib. Sorbent: Polymeric HLB (e.g., Oasis HLB, Strata-X, Bond Elut Plexa), 30 mg or 60 mg.

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Aliquot 200 µL Plasma.[2]

-

Add 20 µL Internal Standard (e.g., Celecoxib or deuterated Valdecoxib).

-

Add 200 µL 4% Phosphoric Acid (H3PO4) .

-

Rationale: Acidification ensures Valdecoxib (pKa ~9.8) remains fully neutral (protonated) to maximize hydrophobic retention.

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Load pre-treated sample at gravity flow or low vacuum (1 mL/min).

-

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water. (Removes salts and proteins).

-

Note: Do not exceed 5-10% MeOH, or you risk premature elution of the analyte.

-

-

Elution:

-

1 mL Methanol.

-

Tip: Apply vacuum for 30 seconds after elution to recover all solvent.

-

-

Post-Extraction:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase (e.g., 50:50 ACN:Water).

-

Protocol B: Mixed-Mode Strong Anion Exchange (MAX)

Mechanism: This protocol utilizes the weak acidity of the sulfonamide group. By raising the pH, we create a negative charge on Valdecoxib, "locking" it to the positively charged sorbent. This allows for an aggressive organic wash that removes neutral lipids (the major cause of matrix effects) without losing the analyte.

Sorbent: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg.

The "Lock and Key" Mechanism

Figure 2: The pH-switching mechanism allowing for aggressive cleanup of neutral interferences.

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Load basified sample. Flow rate < 1 mL/min.[5]

-

-

Washing (The Critical Clean-up):

-

Wash 1: 1 mL 5% NH4OH in Water. (Removes proteins/salts).

-

Wash 2: 1 mL 100% Methanol .

-

Rationale: Since Valdecoxib is ionically bound, 100% MeOH will wash away neutral phospholipids and hydrophobic interferences without eluting the analyte. This is the advantage over Protocol A.

-

-

Elution:

-

1 mL 2% Formic Acid in Methanol .

-

Mechanism:[5] The acid protonates Valdecoxib, neutralizing its charge. The ionic bond breaks, and the methanol elutes the now-neutral compound.

-

-

Post-Extraction:

-

Evaporate and reconstitute as in Protocol A.

-

Analytical Validation Parameters

To ensure scientific integrity (E-E-A-T), the following parameters should be verified during method validation.

LC-MS/MS Conditions[6][7][8]

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions (Negative Mode ESI-):

-